N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a chemical compound known for its significant role in medicinal chemistry. It is structurally characterized by a methoxy group, a piperidinyl group, and a dimethylpropanamide moiety. This compound is often studied for its potential therapeutic applications, particularly in the field of anticoagulation.
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. This process is vital for blood clotting, making FXa a significant target for anticoagulant drugs .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in blood clot formation, making it potentially useful in the prevention and treatment of thromboembolic diseases .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation can lead to a decrease in blood clot formation . This action can potentially prevent and treat various thromboembolic diseases .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes the formation of key intermediates through reactions like nitration, reduction, and cyclization. For instance, sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. Techniques such as slurry or recrystallization are used to purify intermediates, eliminating the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: Conversion of piperidine to lactam using oxidizing agents like sodium chlorite.
Reduction: Reduction of nitro groups to amines using reducing agents such as iron powder.
Substitution: Halogenation and subsequent substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, iron powder for reduction, and various halogenating agents for substitution reactions. The conditions are typically mild, ensuring high efficiency and selectivity .
Major Products
The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its anticoagulant properties and potential use in treating thromboembolic diseases.
Industry: Utilized in the development of new chemical processes and materials.
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another FXa inhibitor with a similar structure but different pharmacokinetic properties.
Rivaroxaban: A structurally related compound used as an anticoagulant.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the methoxy and piperidinyl groups, which contribute to its high selectivity and potency as an FXa inhibitor .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAPEUKUWEPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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